4-(3-Bromo-4-fluorophenoxy)aniline
Description
4-(3-Bromo-4-fluorophenoxy)aniline is a halogenated aromatic amine with the molecular formula C₁₂H₉BrFNO and a molecular weight of 282.1 g/mol . Its structure consists of an aniline moiety (benzene ring with an -NH₂ group at the para position) substituted at the 4-position with a phenoxy group. The phenoxy group itself bears a bromine atom at position 3 and a fluorine atom at position 4. This compound exhibits slight solubility in chloroform, methanol, and DMSO and is primarily utilized as a research chemical in organic synthesis and pharmaceutical intermediate development.
Properties
Molecular Formula |
C12H9BrFNO |
|---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9BrFNO/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |
InChI Key |
BCCSBWTWSOXSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-4-fluorophenoxy)aniline typically involves the following steps:
Nitration and Reduction of Arenes: This classical method involves nitration of the aromatic ring followed by reduction to introduce the amino group.
Direct Displacement of Halogens in Haloarenes: This method involves the substitution of halogens in haloarenes at high temperatures.
Copper-Mediated Chemistry: Modern methods often use copper catalysts to facilitate the substitution reactions under milder conditions.
Transition-Metal-Catalyzed Processes: These processes, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce the bromo and fluorophenoxy groups onto the aniline ring.
Industrial Production Methods: Industrial production of 4-(3-Bromo-4-fluorophenoxy)aniline may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromo-4-fluorophenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and fluorophenoxy groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and fluorophenoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated and defluorinated products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromo-4-fluorophenoxy)aniline is an organic compound with a molecular formula of C12H10BrFNO. It is an aniline derivative that has a phenoxy group with bromine and fluorine atoms. The bromine atom is located at the meta position, while the fluorine atom is at the para position relative to the phenoxy group.
Applications
- Pharmaceuticals The compound's unique structure may contribute to creating new therapeutic agents. 3-Bromo-4-fluoroaniline, a related compound, is an intermediate in synthesizing pharmaceuticals targeting cancer and infectious diseases. Its halogen substitutions can enhance biological activity and selectivity .
- Material Science 4-(3-Bromo-4-fluorophenoxy)aniline can be used in the synthesis of advanced materials. Similarly, 3-Bromo-4-fluoroaniline is used in developing advanced materials like polymers and coatings because of its ability to modify surface properties and enhance durability .
- Agrochemicals 3-Bromo-4-fluoroaniline is used to formulate agrochemicals like herbicides and pesticides. Its properties can help improve efficacy and reduce environmental impact compared to traditional compounds .
- Analytical Chemistry 3-Bromo-4-fluoroaniline is utilized as a reagent in analytical techniques, such as chromatography and spectroscopy, to help detect and quantify other substances .
- Organic Synthesis 3-Bromo-4-fluoroaniline plays a role as a building block for creating complex molecules, offering a tool for developing new compounds with desired properties .
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Pathways Involved: The compound can affect signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(3-Bromo-4-fluorophenoxy)aniline with three structurally related compounds, emphasizing substituent variations on the phenoxy ring and their impacts:
Key Observations:
Substituent Effects on Molecular Weight: The trifluoromethyl (-CF₃) group in 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline increases its molecular weight by ~50 g/mol compared to the target compound, enhancing lipophilicity . Bromine substitution contributes significantly to molecular weight (e.g., ~80 g/mol per Br atom).
Electronic and Steric Influences: Fluorine (electron-withdrawing) and bromine (moderately electron-withdrawing) in the target compound create an electron-deficient phenoxy ring, favoring electrophilic substitution reactions . Trifluoromethyl groups (-CF₃) are strongly electron-withdrawing and sterically bulky, which may hinder certain reactions (e.g., nucleophilic aromatic substitution) .
Solubility Trends: The target compound’s solubility in polar aprotic solvents (DMSO) and chlorinated solvents (chloroform) suggests moderate polarity . Compounds with -CF₃ or multiple halogens (e.g., 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline) are expected to exhibit lower aqueous solubility due to increased hydrophobicity.
Biological Activity
4-(3-Bromo-4-fluorophenoxy)aniline, a compound with notable biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure : The compound features a bromo and fluorine substitution on the phenyl ring, which influences its reactivity and biological interactions.
Molecular Formula : CHBrFNO
CAS Number : 1250486-42-0
The biological activity of 4-(3-Bromo-4-fluorophenoxy)aniline is primarily attributed to its interaction with various molecular targets within biological systems.
Target Interactions
- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways, including those related to oxidative stress and inflammation.
- Receptor Binding : It exhibits affinity for certain receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives with bromo-anilino substituents have demonstrated effectiveness against the Japanese Encephalitis Virus (JEV), with IC values below 5 μM, highlighting the potential for 4-(3-Bromo-4-fluorophenoxy)aniline in antiviral drug development .
Anticancer Properties
Studies have also explored the anticancer potential of related compounds. For example:
- Cytotoxicity : Compounds similar to 4-(3-Bromo-4-fluorophenoxy)aniline have shown significant cytotoxic effects against various cancer cell lines. In vitro studies reported IC values ranging from 12.19 μM to 25.72 μM depending on the specific structural modifications .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic markers when treated with these compounds.
Case Studies
- Antiviral Efficacy Study :
- Anticancer Activity Evaluation :
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
